molecular formula C6H5F3N2O B14853016 6-Amino-5-(trifluoromethyl)pyridin-3-ol

6-Amino-5-(trifluoromethyl)pyridin-3-ol

Cat. No.: B14853016
M. Wt: 178.11 g/mol
InChI Key: MJCXJZFYQQYCMI-UHFFFAOYSA-N
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Description

2-Amino-5-hydroxy-3-(trifluoromethyl)pyridine is a heterocyclic compound that contains a pyridine ring substituted with amino, hydroxy, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-hydroxy-3-(trifluoromethyl)pyridine can be achieved through several methods. One common approach involves the introduction of the trifluoromethyl group into a pyridine ring. This can be done using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonic acid. The reaction typically requires a catalyst, such as a transition metal complex, and is carried out under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation, and quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-hydroxy-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a wide range of functionalized pyridine derivatives .

Mechanism of Action

The mechanism of action of 2-Amino-5-hydroxy-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-hydroxy-3-(trifluoromethyl)pyridine is unique due to the presence of both the trifluoromethyl group and the amino group on the pyridine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced ability to participate in hydrogen bonding, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H5F3N2O

Molecular Weight

178.11 g/mol

IUPAC Name

6-amino-5-(trifluoromethyl)pyridin-3-ol

InChI

InChI=1S/C6H5F3N2O/c7-6(8,9)4-1-3(12)2-11-5(4)10/h1-2,12H,(H2,10,11)

InChI Key

MJCXJZFYQQYCMI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1C(F)(F)F)N)O

Origin of Product

United States

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